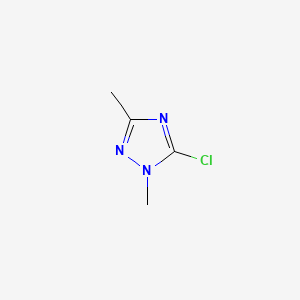

5-Chloro-1,3-dimethyl-1H-1,2,4-triazole

Descripción

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole nucleus is a prominent scaffold in contemporary chemical research, primarily due to the wide spectrum of biological activities exhibited by its derivatives. nih.govwisdomlib.orgglobalresearchonline.net These compounds are integral to medicinal chemistry and drug development, with approximately 15 marketed drugs and 50 drug candidates containing this heterocyclic moiety. lifechemicals.com The structural features of the 1,2,4-triazole ring, such as its dipole character, rigidity, and capacity for hydrogen bonding, allow it to act as an effective pharmacophore by interacting with high affinity at biological receptors. nih.gov

The pharmacological significance of 1,2,4-triazole derivatives is extensive and well-documented. nih.govbohrium.com They have been developed into potent therapeutic agents for a variety of conditions. nih.gov The table below summarizes the diverse applications of this class of compounds.

| Field of Application | Specific Activities or Uses | References |

| Medicinal Chemistry | Antifungal, Antibacterial, Antiviral, Anticancer, Anticonvulsant, Anti-inflammatory, Antidepressant, Antitubercular, Analgesic, Antioxidant | nih.govnih.govnih.govresearchgate.net |

| Agrochemicals | Herbicides, Fungicides, Plant Growth Regulators | nih.govnih.govresearchgate.net |

| Materials Science | Corrosion Inhibitors, Ionic Liquids, Organic Polymers for Light-Emitting Devices | nih.govlifechemicals.com |

Notable examples of commercially successful drugs incorporating the 1,2,4-triazole ring include the antifungal agents Fluconazole and Itraconazole, and the antiviral drug Ribavirin. lifechemicals.comresearchgate.net In oncology, drugs like Letrozole and Anastrozole are used as aromatase inhibitors for treating breast cancer. nih.govnih.gov This broad utility underscores the sustained interest in synthesizing and evaluating new derivatives of the 1,2,4-triazole system. nih.govijsr.net

Research Rationale for Chlorinated 1,2,4-Triazole Derivatives

The introduction of halogen atoms, particularly chlorine, onto the 1,2,4-triazole ring is a key strategy in medicinal and synthetic chemistry. The rationale for focusing on chlorinated derivatives is twofold: the enhancement of biological activity and the provision of synthetic versatility.

Numerous studies have demonstrated that the presence of halogen substituents can significantly enhance the pharmacological properties of 1,2,4-triazole compounds. bohrium.com Specifically, chloro-substituted derivatives have shown improved efficacy as antimicrobial and antifungal agents. mdpi.comnih.gov Research indicates that chlorinated compounds can be among the most promising candidates, exhibiting favorable biological and chemical characteristics. researchgate.net For instance, the inclusion of a chlorophenyl fragment on a 1,2,4-triazole derivative resulted in high activity against various microbes. dergipark.org.tr

From a synthetic standpoint, chlorinated 1,2,4-triazoles are highly valued as chemical intermediates. The chlorine atom acts as an effective leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various other functional groups, such as amines or thiols, onto the triazole core. This reactivity is crucial for creating libraries of novel compounds for drug discovery and other applications. Furthermore, the strong electron-withdrawing effect of the chloro substituent alters the electronic properties of the heterocyclic ring, which can influence both its reactivity and its interaction with biological targets. vulcanchem.com

Scope and Objectives of Academic Inquiry Pertaining to 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole

Academic inquiry into this compound is primarily focused on its role as a specialized building block in organic synthesis. The specific substitution pattern of this molecule—with methyl groups at N-1 and C-3—provides a fixed scaffold, allowing researchers to systematically investigate the impact of modifications at the C-5 position.

The primary objectives of research involving this compound include:

Synthesis of Novel Derivatives: Utilizing the reactive 5-chloro position to synthesize new, more complex molecules through nucleophilic substitution reactions. This allows for the attachment of a wide array of functional groups, leading to the creation of novel chemical entities.

Exploration of Structure-Activity Relationships (SAR): By creating a series of derivatives from the this compound precursor, researchers can systematically study how changes in the substituent at the 5-position affect biological activity. This is a fundamental aspect of rational drug and agrochemical design.

Development of New Agrochemicals and Industrial Dyes: The compound is used as an intermediate in the production of agrochemicals and dyes, highlighting its relevance in industrial chemistry. Research aims to develop new products with improved properties based on this scaffold.

Screening for Biological Activity: Synthesized derivatives are often screened for a wide range of potential biological activities, including antifungal, herbicidal, and pharmaceutical applications, leveraging the known bioactivity of the broader 1,2,4-triazole class.

The commercial availability of this compound as a chemical reagent facilitates its use in these academic and industrial research endeavors.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1,3-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-3-6-4(5)8(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASAIVDULFBVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205191 | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-97-8 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dimethyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole and Related Chlorinated Triazoles

The synthesis of substituted 1,2,4-triazoles can be approached through various routes, including the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing triazole core.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, enhancing atom economy and reducing waste. Several MCRs have been developed for the synthesis of 1,2,4-triazole (B32235) derivatives. acs.orgsci-hub.st For instance, a one-pot process involving anilines, amino pyridines, or pyrimidines can directly yield 1-aryl 1,2,4-triazoles. acs.org Another approach involves the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. isres.org

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied. A hypothetical MCR could involve the condensation of a chlorinated precursor, a hydrazine (B178648) derivative, and a carbon source to assemble the triazole ring with the desired substituents in a single pot.

The introduction of a chlorine atom onto the triazole ring is a key step in the synthesis of this compound. This is typically achieved through the halogenation of a pre-formed 1,3-dimethyl-1H-1,2,4-triazole or a related intermediate. The carbon atoms in the 1,2,4-triazole ring are π-deficient due to the presence of electronegative nitrogen atoms, making them susceptible to nucleophilic attack but generally requiring activation for electrophilic substitution. nih.gov

However, halogenation can be achieved under specific conditions. For instance, triazole N-oxides can be selectively halogenated at the C-5 position, and subsequent deoxygenation can yield the halogenated triazole. rsc.org Direct chlorination of the triazole ring can also be accomplished using standard chlorinating agents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions, often following the initial synthesis of the core triazole structure. vulcanchem.com The synthesis of N-alkyl-1H-1,2,4-triazoles from N,N-dialkylhydrazones and nitriles can proceed via a C-chlorination/nucleophilic addition/cyclisation/dealkylation sequence, highlighting an integrated approach to synthesis and halogenation. rsc.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Halogenation of Triazole N-oxides | Halogenating agent followed by deoxygenation | Selective halogenation at the C-5 position. | rsc.org |

| Direct Chlorination | PCl₅, SO₂Cl₂ | Requires anhydrous conditions; performed on a pre-formed triazole ring. | vulcanchem.com |

| Integrated Synthesis and Halogenation | N,N-dialkylhydrazones, nitriles, chlorinating agent | Involves in situ generation of hydrazonoyl chloride. | rsc.org |

Hydrazones and amidines are fundamental building blocks in the synthesis of the 1,2,4-triazole ring. frontiersin.org Their reactivity allows for the formation of the N-N and N-C bonds necessary to construct the heterocyclic core.

A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org Iodine-catalyzed cycloaddition of N-functionalized amidines with hydrazones is another practical method for constructing 3,4,5-trisubstituted 1,2,4-triazoles. bohrium.com Furthermore, oxamide-derived amidine reagents react efficiently with various hydrazine hydrochloride salts to generate 1,5-disubstituted-1,2,4-triazole compounds with high regioselectivity. organic-chemistry.orgorganic-chemistry.org

In the context of this compound, a plausible synthetic route would involve the reaction of a suitably substituted amidine with a methylhydrazine derivative, followed by or preceded by the introduction of the chloro-substituent.

Reactivity Studies of this compound and its Derivatives

The chemical reactivity of this compound is largely dictated by the presence of the chloro-substituent and the electronic nature of the triazole ring.

The chlorine atom at the C-5 position of the 1,2,4-triazole ring is susceptible to nucleophilic substitution. nih.gov This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which polarizes the C-Cl bond and makes the carbon atom electrophilic.

A variety of nucleophiles can displace the chloride ion, leading to a range of 5-substituted-1,3-dimethyl-1H-1,2,4-triazole derivatives. For example, reactions with alkoxides, thiolates, and amines can introduce new functional groups at the 5-position. The reactivity of halogenated triazoles in nucleophilic substitution reactions is a key feature in their synthetic utility, allowing for further molecular diversification. Studies on related chloro-heterocycles, such as chloroquinolines, demonstrate that such nucleophilic substitution reactions can be influenced by acid or base catalysis. researchgate.net

| Nucleophile | Product Type | General Reaction Conditions | Reference |

|---|---|---|---|

| Alkoxides (RO⁻) | 5-Alkoxy-1,2,4-triazoles | Reaction with corresponding alcohol in the presence of a base. | rsc.org |

| Thiolates (RS⁻) | 5-Alkylthio-1,2,4-triazoles | Reaction with thiols in the presence of a base. | rsc.org |

| Amines (RNH₂) | 5-Amino-1,2,4-triazoles | Reaction with primary or secondary amines, potentially with heating. | rsc.org |

| Azide (N₃⁻) | 5-Azido-1,2,4-triazoles | Reaction with sodium azide. | rsc.org |

The 1,2,4-triazole ring is generally stable to oxidation, but under specific conditions, it can undergo oxidative transformations. The oxidation of precursors during the synthesis of the triazole ring is a common strategy. frontiersin.org For instance, the oxidation of a semicarbazide (B1199961) derivative can lead to the formation of a triazolone, indicating that the triazole system can be involved in redox processes. osi.lv

Specific oxidation reactions of this compound itself are not widely reported. However, the nitrogen atoms in the ring could potentially be oxidized to form N-oxides, which in turn can modify the reactivity of the ring and its substituents. The methyl groups attached to the nitrogen and carbon atoms could also be susceptible to oxidation under harsh conditions, although this would likely lead to ring degradation. Further research is needed to fully elucidate the oxidative chemistry of this particular compound.

Cyclization Reactions and Fused Heterocycle Formation

The chemical architecture of this compound, featuring a reactive chlorine atom at the 5-position, renders it a valuable precursor for the synthesis of fused 1,2,4-triazole systems. The primary route for constructing these bicyclic and polycyclic frameworks involves an initial nucleophilic substitution at the C5 carbon, followed by an intramolecular cyclization event.

The chlorine atom serves as a competent leaving group, readily displaced by a variety of nucleophiles. This initial substitution is a key step, introducing a side chain that contains a functional group capable of participating in a subsequent ring-closing reaction. Common nucleophiles employed for this purpose include species with amine or thiol functionalities, which, once attached to the triazole ring, can react with an appropriate functional group on an adjacent molecule or undergo intramolecular condensation.

While specific studies detailing the cyclization of this compound are not extensively documented, the strategy is well-established for analogous halo-triazoles. For instance, methodologies involving 5-iodo-1,2,3-triazoles utilize palladium-catalyzed intramolecular direct arylation or Heck reactions to form fused systems. rsc.org Similarly, the reaction of 4-amino-1,2,4-triazoles with various reagents can lead to the formation of fused 1,2,4-triazolo[4,3-b] acs.orgjocpr.comnih.govtriazole derivatives. rsc.org These established methods highlight the potential pathways available for the title compound.

A general synthetic approach can be conceptualized as a two-step process:

Nucleophilic Substitution: A bifunctional nucleophile, such as an amino-thiol or a molecule with an active methylene (B1212753) group and a tethered nucleophilic site, attacks the C5 position of the triazole, displacing the chloride ion.

Intramolecular Cyclization: The newly introduced side chain undergoes a ring-closing reaction. This can be promoted by heat or a catalyst and results in the formation of a new ring fused to the original 1,2,4-triazole core.

The table below illustrates a generalized reaction scheme for the formation of fused heterocycles from this compound.

| Step | Reaction Type | Reactants | Product | Description |

| 1 | Nucleophilic Aromatic Substitution | This compound, Nucleophile (e.g., H₂N-R-SH) | 5-(Substituted)-1,3-dimethyl-1H-1,2,4-triazole | The chlorine atom is displaced by a nucleophile, creating an intermediate with a reactive side chain. |

| 2 | Intramolecular Cyclization | Intermediate from Step 1 | Fused 1,2,4-triazole heterocycle | The side chain reacts internally to form a new, fused ring system. |

This strategy allows for the construction of a wide array of fused systems, such as triazolo-thiadiazines, triazolo-triazines, or triazolo-pyridines, depending on the nature of the nucleophile used in the initial step.

Decomposition Mechanisms and Stability Investigations

The stability of the 1,2,4-triazole ring is a defining characteristic, largely attributed to its aromatic nature. ijsr.netresearchgate.net The delocalization of π-electrons across the five-membered ring creates a stabilized system that requires significant energy input to disrupt. For this compound, this inherent stability is further enhanced by the presence of methyl groups at the N1 and C3 positions, which lock the molecule into a single tautomeric form and prevent potential isomerization pathways that could precede decomposition.

Thermal Stability

Theoretical studies on the parent 1,2,4-triazole molecule indicate a high energy barrier for its primary decomposition path, underscoring its thermal robustness. acs.org Experimental thermal analyses of various substituted 1,2,4-triazole derivatives confirm that the triazole core is generally stable to temperatures around 200°C and often higher. jocpr.com Decomposition, when it occurs, is typically a multi-step process. For energetic derivatives like nitro-1,2,4-triazoles, thermolysis can lead to the formation of various gaseous products, including N₂, N₂O, HCN, and CO₂. researchgate.net While this compound is not an energetic material, its high-temperature decomposition would be expected to proceed through the cleavage of the heterocyclic ring, likely resulting in the evolution of stable gaseous products like molecular nitrogen (N₂).

Mass Spectrometric Fragmentation

Mass spectrometry provides a controlled method to investigate the fragmentation pathways of a molecule, offering insights into its decomposition under energetic conditions. For 1,2,3-triazoles, a common fragmentation pathway involves the initial loss of a stable N₂ molecule from the triazole ring. rsc.org While the isomer is different, this cleavage pattern is common for many nitrogen-rich heterocycles.

For this compound, a plausible fragmentation pattern under electron impact would involve initial cleavages of the substituents followed by ring fragmentation. The process could be initiated by the loss of a chlorine radical or a methyl radical. Subsequent fragmentation would likely involve the breakdown of the triazole ring.

The table below outlines plausible primary fragmentation steps for this compound under mass spectrometric conditions.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Mechanism |

| C₄H₆ClN₃⁺ (131/133) | Cl• | C₄H₆N₃⁺ (96) | Cleavage of the C-Cl bond. |

| C₄H₆ClN₃⁺ (131/133) | CH₃• | C₃H₃ClN₃⁺ (116/118) | Loss of a methyl radical from N1 or C3. |

| C₄H₆N₃⁺ (96) | N₂ | C₄H₆N⁺ (68) | Ring cleavage with expulsion of molecular nitrogen. |

| C₄H₆N₃⁺ (96) | HCN | C₃H₅N₂⁺ (69) | Ring cleavage with loss of hydrogen cyanide. |

These investigations into decomposition and stability confirm that this compound is a robust molecule, a property that, combined with its reactivity at the C5 position, makes it a reliable building block in advanced organic synthesis.

Elucidation of Structure Activity Relationships and Molecular Interactions

Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole (B32235) Derivatives in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 1,2,4-triazole derivatives correlates with their biological activity. nih.gov These studies systematically alter parts of the molecule—the core triazole ring or its substituents—and measure the resulting change in potency or efficacy. For the 1,2,4-triazole scaffold, SAR analyses have revealed that substitutions at the N-1, C-3, and C-5 positions significantly modulate the biological profile of the molecule. nih.gov The planar, aromatic nature of the triazole ring, combined with its capacity for hydrogen bonding and dipole interactions, allows it to function as a versatile pharmacophore. nih.gov

The specific substituents of 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole—a chloro group at the C-5 position and methyl groups at the N-1 and C-3 positions—are critical determinants of its potential biological activity. SAR studies on various 1,2,4-triazole analogs have provided insights into the typical roles of these functional groups.

The chloro substituent, being a halogen, is an electron-withdrawing group that can significantly alter the electronic distribution of the triazole ring and enhance the lipophilicity of the molecule. This can improve its ability to cross biological membranes. Research has shown that the presence of a chloro group often enhances the biological potency of triazole derivatives. For instance, the introduction of a chlorine atom to the phenyl ring at the C-5 position of certain 1,2,4-triazoles was found to increase antibacterial potency against Gram-positive bacterial strains. nih.gov Similarly, other studies have reported that compounds featuring chloro and bromo groups on an isatin (B1672199) moiety attached to a triazole ring exhibited broad-spectrum antibacterial activity. mdpi.com The position of the chloro substituent is also crucial; for example, a chloro-substituent at the 2-position on a phenyl ring attached to a triazolothiadiazole showed maximum antimicrobial potency against all tested microorganisms. nih.gov

The methyl group is a small, lipophilic, electron-donating substituent. Its impact on biological activity can be complex, influencing both the steric fit of the molecule into a receptor's binding site and its metabolic stability. SAR studies have demonstrated that N-alkylation, including N-methylation, can have a pronounced effect on activity. In a series of indolin-2-one-triazole hybrids designed as cancer-fighting agents, introducing an N-methyl group resulted in a nearly four-fold increase in inhibitory activity against the PANC1 pancreatic cancer cell line. mdpi.com Furthermore, research on N-arylated 1,2,4-triazole-coupled acetamides revealed that the presence of an electron-donating methyl group at the ortho-position of a phenyl ring enhanced the compounds' anti-proliferative potential. nih.gov

The following table summarizes research findings on the impact of chloro and methyl substituents on the biological activity of 1,2,4-triazole derivatives.

Table 1: Influence of Chloro and Methyl Substituents on the Biological Activity of 1,2,4-Triazole Derivatives

| Substituent | Position | Effect on Biological Activity | Target/Organism | Source |

|---|---|---|---|---|

| Chloro | Attached to a phenyl ring at C-5 of the triazole | Increased antibacterial potency | Gram-positive bacteria (e.g., S. aureus, MRSA) | nih.gov |

| Chloro | On an isatin moiety linked to the triazole | Exhibited broad-spectrum antibacterial activity | S. aureus, B. subtilis, P. aeruginosa, E. coli | mdpi.com |

| Chloro | On an attached phenyl ring | Affects the ability to bind to biological targets | DNA or enzymes | researchgate.net |

| Methyl | At the N-1 position of an indolin-2-one-triazole | Nearly 4-fold increase in inhibitory activity | PANC1 (pancreatic cancer cell line) | mdpi.com |

| Methyl | At the ortho-position of an attached phenyl ring | Increased anti-proliferative potential | HepG2 (liver cancer cell line) | nih.gov |

Ligand-Receptor Binding and Molecular Recognition Mechanisms

The therapeutic effects of 1,2,4-triazole derivatives are initiated by their binding to specific biological receptors, such as enzymes or proteins. The triazole ring itself is often crucial for this interaction. For many antifungal triazoles like fluconazole, a key mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase. One of the nitrogen atoms of the triazole ring coordinates to the heme iron atom in the enzyme's active site, disrupting sterol biosynthesis, which is essential for the fungal cell membrane integrity. nih.govresearchgate.net

Molecular docking studies have further elucidated these interactions. For example, novel 1,2,4-triazole derivatives designed as antitubercular agents were shown to bind to the Mycobacterium tuberculosis cytochrome P450 CYP121 enzyme. nih.gov In the context of cancer therapy, 1,2,4-triazole-tethered indolinones have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. mdpi.com Docking simulations for these compounds demonstrated strong binding within the ATP binding site of VEGFR-2. mdpi.com The ability of the triazole scaffold to participate in various non-covalent interactions—including hydrogen bonds, hydrophobic interactions, and coordination bonds—underpins its versatility in molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical and computational methods to create mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are invaluable for predicting the activity of new compounds and for optimizing lead structures. For 1,2,4-triazole derivatives, numerous QSAR and three-dimensional QSAR (3D-QSAR) studies have been conducted to understand the structural requirements for various biological activities. nih.govmjcce.org.mk

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for activity. For instance, a 3D-QSAR study on 1,2,4-triazole derivatives with anticancer potential used steric and electrostatic field descriptors to evaluate activity. The resulting models indicated that low to optimum bulkier moieties and low to optimum electronegative substituents were favorable for anticancer activity. nih.gov These findings provide a rational basis for designing new derivatives with enhanced potency.

Table 2: Examples of QSAR/3D-QSAR Studies on 1,2,4-Triazole Derivatives

| Study Type | Biological Activity | Key Findings | Source |

|---|---|---|---|

| 3D-QSAR (kNN-MFA) | Anticancer | Models indicated that low to optimum bulkier moieties and low to optimum electronegative substituents enhance activity. | nih.gov |

| QSAR | Antimicrobial | Models were generated to predict antimicrobial activity based on physicochemical descriptors, aiding future design. | researchgate.net |

| QSAR | Antibacterial | Models indicated that surface tension plays a dominating role in modeling the inhibitory activity against Bacillus subtilis. | mjcce.org.mk |

Investigation of Pharmacophore Features and Structural Modulations

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore modeling is a key tool in drug design, helping to identify the essential structural motifs required for biological activity. nih.gov

For 1,2,4-triazole derivatives, the triazole ring itself is a core pharmacophoric feature due to its dipole character, rigidity, and hydrogen bonding capacity. nih.gov Depending on the target, other features become critical. A pharmacophore model developed for 1,2,4-triazole-based Cyclooxygenase-2 (COX-2) inhibitors identified three key chemical features: two aromatic rings and one hydrogen bond acceptor. nih.gov This model provides a blueprint for designing new selective COX-2 inhibitors.

Structural modulation involves systematically modifying a lead compound's structure to improve its activity, selectivity, or pharmacokinetic properties, guided by SAR and pharmacophore models. For 1,2,4-triazoles, common modulations include:

Altering substituents on attached aryl rings: Adding electron-donating or electron-withdrawing groups to a phenyl ring attached to the triazole can fine-tune electronic properties and interactions with the receptor. nih.gov

Varying N-1 substituents: Changing the group at the N-1 position can significantly impact how the molecule fits into a binding pocket and can alter its metabolic stability. mdpi.com

Bioisosteric replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres) can lead to improved characteristics. The 1,2,4-triazole ring itself can act as a bioisostere for amide or ester groups. nih.gov

Through these investigations, the specific arrangement of a chloro group at C-5 and methyl groups at N-1 and C-3 on the 1,2,4-triazole core can be understood as a distinct combination of pharmacophoric features, which will dictate the compound's unique biological interaction profile.

Advanced Spectroscopic Characterization and Theoretical Investigations

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the structure of 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole, confirming the connectivity of atoms and providing insight into its conformational and electronic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum, the two methyl groups (at positions N1 and C3) are expected to produce distinct singlet signals in the aliphatic region. The chemical shifts of these methyl protons would be influenced by their position on the triazole ring and the electronic effects of the adjacent chloro-substituent. The N-methyl group at the 1-position would likely appear at a different chemical shift than the C-methyl group at the 3-position, allowing for their unambiguous assignment.

The ¹³C NMR spectrum provides further structural confirmation. It would display four distinct signals corresponding to the two methyl carbons and the two triazole ring carbons (C3 and C5). The carbon atom C5, bonded to the electronegative chlorine atom, is expected to be observed at a significantly different chemical shift compared to the C3 carbon, which is bonded to a methyl group. The chemical shifts provide critical data on the electronic structure of the triazole ring. Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivity between the methyl groups and the triazole ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data are illustrative, based on typical chemical shifts for substituted 1,2,4-triazoles.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃ at N1 | 3.6 - 4.0 | 30 - 35 |

| CH ₃ at C3 | 2.3 - 2.7 | 12 - 17 |

| Ring C 3 | - | 150 - 155 |

| Ring C 5 | - | 158 - 163 |

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups and vibrational modes of this compound, creating a unique "vibrational fingerprint."

The IR spectrum is expected to show characteristic absorption bands for the triazole ring system. Key vibrations include C=N and N=N stretching modes, which typically appear in the 1600-1400 cm⁻¹ region. The presence of methyl groups would give rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1375 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the triazole ring and the N=N double bond, which may be weak in the IR spectrum. Analysis of the vibrational spectra can also offer insights into intermolecular interactions in the solid state.

Table 2: Characteristic Vibrational Frequencies for this compound Illustrative data based on general values for 1,2,4-triazole (B32235) derivatives.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Methyl) | IR, Raman | 2950 - 3000 |

| C=N Stretch (Ring) | IR, Raman | 1550 - 1600 |

| N=N Stretch (Ring) | IR, Raman | 1450 - 1500 |

| C-H Bend (Methyl) | IR | 1375 - 1450 |

| C-Cl Stretch | IR, Raman | 600 - 800 |

UV-Vis spectroscopy probes the electronic transitions within the molecule. The 1,2,4-triazole ring is a chromophore that undergoes π→π* and n→π* transitions. While the unsubstituted 1,2,4-triazole absorbs weakly around 205 nm, the substituents on the this compound ring—namely the chloro and methyl groups—are expected to influence the energy of these transitions, causing a shift in the absorption maximum (λ_max). The electron-withdrawing chlorine atom and the electron-donating methyl groups create a specific electronic environment that defines its UV-Vis absorption profile. This technique is particularly useful for studying the effects of solvent polarity on the electronic structure of the molecule.

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₄H₆ClN₃, corresponding to a molecular weight of approximately 131.56 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision, which serves as definitive proof of the compound's elemental composition. For this compound, the expected exact mass of the molecular ion ([M]⁺) would be approximately 131.0250.

The fragmentation pattern observed in the mass spectrum provides additional structural information. The triazole ring is relatively stable, often resulting in a prominent molecular ion peak. Common fragmentation pathways for substituted triazoles may involve the loss of substituents or cleavage of the heterocyclic ring, providing clues to the molecule's structure.

Computational Chemistry and Molecular Modeling Approaches

Theoretical methods are crucial for complementing experimental data, offering deeper insights into the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) is a robust computational method used to model the electronic structure of molecules. DFT calculations can predict a variety of properties for this compound, including its optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the location of the LUMO can indicate where a nucleophile is most likely to attack the molecule.

DFT calculations can also be used to simulate spectroscopic data. Calculated NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental results to validate both the experimental assignments and the computational model. For related triazole systems, DFT has been successfully used to predict molecular properties that align well with experimental findings. An experimental ionization energy of 9.35 eV, determined by photoelectron spectroscopy, provides a valuable benchmark for validating the accuracy of such theoretical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound and its interactions with biological targets at an atomic level. This technique models the movement of atoms and molecules over time, providing insights into the stability and conformational dynamics of ligand-receptor complexes. pensoft.netresearchgate.net

In studies involving 1,2,4-triazole derivatives, MD simulations are crucial for validating the results of molecular docking. pensoft.net While docking provides a static snapshot of the binding pose, MD simulations assess the stability of this pose in a simulated physiological environment. researchgate.net Researchers conduct simulations, often for durations like 100 nanoseconds, to monitor key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA). pensoft.net

Consistent and low RMSD values for the ligand-protein complex indicate a stable binding mode throughout the simulation. researchgate.net RMSF analysis helps identify the flexibility of individual amino acid residues in the protein's binding site upon ligand interaction. Furthermore, MD simulations can elucidate the nature and persistence of intermolecular interactions, such as hydrogen bonds, that are critical for the affinity and specificity of the ligand for its target. researchgate.net For instance, simulations can reveal how the triazole ring and its substituents form stable hydrogen bonds with key residues in an enzyme's active site, confirming a stable and favorable interaction. pensoft.net

Molecular Docking and Virtual Screening for Target Identification and Binding Affinity

Molecular docking and virtual screening are fundamental in silico techniques used to explore the potential biological targets of this compound and to estimate its binding affinity. These methods computationally place a ligand into the binding site of a macromolecular target, such as a protein or enzyme, to predict its preferred orientation and interaction energy. nih.govijper.org

Virtual screening of large chemical libraries containing 1,2,4-triazole scaffolds has been employed to identify potential inhibitors for various therapeutic targets. pensoft.netresearchgate.net In a typical workflow, three-dimensional structures of triazole derivatives are docked against a specific protein target. The docking process generates multiple possible binding poses and calculates a corresponding binding affinity score, usually expressed in kcal/mol. ijper.org Lower binding energy values suggest a more favorable and stable interaction between the ligand and the target. pensoft.netresearchgate.net

For example, docking studies on novel bis-1,2,4-triazole derivatives have been used to investigate their potential as inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer. researchgate.net Similarly, derivatives have been docked into the active sites of microbial proteins to predict their potential as antimicrobial agents. ijper.orgasianpubs.orgresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the triazole molecule and the amino acid residues of the target protein, providing a rationale for the compound's potential biological activity. nih.govnih.gov The results from these screenings help prioritize compounds for further experimental testing.

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Compound 7d | -8.5 | ASN312, LYS120 | Hydrogen Bond |

| Compound 7e | -9.2 | PHE432, TRP86 | Hydrophobic |

| Compound 10a | -8.9 | GLU282, SER314 | Hydrogen Bond |

| Compound 10d | -9.5 | PHE432, LYS120 | Hydrogen Bond, Hydrophobic |

Quantum Chemical Parameters (HOMO-LUMO, Molecular Electrostatic Potential, Charge Distribution)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are employed to determine the electronic properties of 1,2,4-triazole derivatives, which are crucial for understanding their reactivity and molecular interactions. irjweb.comresearchgate.net

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum parameters. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.comrad-proceedings.org The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability and reactivity. rad-proceedings.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com These parameters are valuable in predicting how the molecule might interact with biological receptors. rad-proceedings.org

Molecular Electrostatic Potential (MEP): MEP maps are three-dimensional visualizations of the charge distribution across a molecule. irjweb.comresearchgate.net They are used to identify electrophilic and nucleophilic sites. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For 1,2,4-triazole derivatives, MEP maps often show negative potential around the nitrogen atoms of the triazole ring, indicating their role as potential hydrogen bond acceptors. nih.govresearchgate.net

Charge Distribution: The distribution of atomic charges within the molecule, calculated using methods like Natural Bond Orbital (NBO) analysis, provides further detail on the electronic structure. nih.gov This analysis helps in understanding the polarity of different bonds and the reactivity of specific atoms within the this compound molecule.

| Parameter | Value (example) | Significance |

|---|---|---|

| EHOMO | -4.68 eV | Electron-donating ability |

| ELUMO | -2.16 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 2.52 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Tautomeric Equilibria and Solvent Effects on 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon where isomers differ only in the position of a proton. ijsr.netresearchgate.net The parent 1,2,4-triazole can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with studies indicating the 1H form is generally more stable. ijsr.net For substituted 1,2,4-triazoles, additional tautomers are possible. For instance, chloro-substituted 1,2,4-triazoles can exist as 3-chloro-1H, 5-chloro-1H, and 3-chloro-4H tautomers. ijsr.net

The relative stability of these tautomers and the position of the equilibrium between them are significantly influenced by the surrounding environment, particularly the solvent. nih.govntu.edu.iq Theoretical calculations are used to predict the stability of different tautomeric forms in both the gas phase and in various solvents. nih.govzsmu.edu.ua Computational models like the Polarizable Continuum Model (PCM) are applied to simulate the effect of solvents with different polarities (e.g., water, methanol, chloroform). nih.gov

Studies on related triazole compounds have shown that polar, protic solvents can stabilize certain tautomers through hydrogen bonding, shifting the equilibrium compared to the gas phase or non-polar solvents. nih.govzsmu.edu.ua For example, in some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, the keto form is calculated to be more stable than the enol form in all environments, but the energy barrier for tautomerization is significantly lowered in the presence of solvent molecules that can assist in the proton transfer. nih.gov Understanding the predominant tautomeric form of this compound under specific conditions is crucial, as different tautomers can exhibit distinct chemical reactivities and biological activities.

Research on Biological and Biomedical Applications

Antifungal Activities and Mechanisms of Action of 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole core is a fundamental component in numerous antifungal drugs. nih.gov The primary mechanism of action for many triazole-based antifungal agents involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol production, these compounds compromise the integrity of the fungal cell membrane, leading to cell death. nih.gov

Research has focused on synthesizing novel 1,2,4-triazole derivatives to combat the rise of antifungal resistance and to broaden the spectrum of activity. nih.govujmm.org.uaresearchgate.net For instance, new derivatives containing carboxamide fragments have been designed and synthesized, showing significant activity against various phytopathogenic fungi. mdpi.com

| Compound Series | Target Pathogen | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives with carboxamide fragments | Physalospora piricola, Phytophthora capsici | Compound 6h showed better activity against P. piricola than the commercial fungicide mefentrifluconazole. Compound 5j displayed outstanding activity against P. capsici. mdpi.com | mdpi.com |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Various Botrytis cinerea species | Several compounds exhibited significant antifungal activities against multiple strains of Botrytis cinerea, indicating potential as lead structures for new fungicides. nih.gov | nih.gov |

| Hybrid benzothiazolyl-triazole analogues | Candida albicans | A 1,2,4-triazole-3-thione derivative showed a potent minimum inhibitory concentration (MIC) of 0.39 μg/mL against Candida albicans. ekb.eg | ekb.eg |

Antibacterial Potential and Antimicrobial Resistance Research

In an era of increasing antimicrobial resistance, 1,2,4-triazole derivatives represent a promising avenue for the development of new antibacterial agents. nih.govmdpi.com The versatility of the triazole scaffold allows for the creation of hybrid molecules that combine the triazole ring with other antibacterial pharmacophores, a strategy aimed at overcoming drug resistance mechanisms. nih.govresearchgate.net

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govmdpi.com For example, novel ofloxacin (B1677185) analogues incorporating a 1,2,4-triazole ring have shown antibacterial properties comparable to the parent drug against several pathogens. nih.govmdpi.com Similarly, the synthesis of clinafloxacin-triazole hybrids has yielded compounds with potent activity against a panel of bacterial strains. mdpi.com The structure-activity relationship (SAR) studies often reveal that specific substitutions on the triazole or associated rings can significantly enhance antibacterial potency. mdpi.com

| Compound Type | Bacterial Strains | Noteworthy Results | Reference |

|---|---|---|---|

| Ofloxacin-1,2,4-triazole analogues | S. aureus, S. epidermis, B. subtilis, E. coli | Exhibited MIC values ranging from 0.25 to 1 µg/mL, comparable to ofloxacin. nih.govmdpi.com | nih.govmdpi.com |

| Phenylpiperazine derivatives of 5-oxo/thioxo-1,2,4-triazole-fluoroquinolone hybrids | E. coli, P. aeruginosa, S. aureus, M. smegmatis | Displayed excellent activity with MIC values from 0.12 to 1.95 µg/mL against all tested pathogens. nih.gov | nih.gov |

| 1,2,4-Triazole thioether derivatives with 6-fluoroquinazolinyl moiety | Xanthomonas oryzae pv. oryzae (Xoo) | Some compounds possessed excellent in vitro antibacterial activities against this significant agricultural pathogen. acs.org | acs.org |

Anticancer Research and Antimitotic Effects of Triazole Scaffolds

The 1,2,4-triazole scaffold is integral to several established anticancer drugs, such as vorozole (B144775) and anastrozole. nih.gov Ongoing research continues to explore new derivatives for their potential to combat various oncopathologies. zsmu.edu.ua These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. nih.govrsc.orgekb.eg

One significant area of investigation is the development of triazole derivatives as antimitotic agents that interfere with microtubule dynamics. pensoft.netnih.gov For example, certain 2-anilinopyridyl–triazole conjugates have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. nih.gov Docking studies often reveal that these molecules bind to the colchicine (B1669291) binding site on tubulin. nih.gov Other derivatives have been found to induce apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2. ekb.eg

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Anilinopyridyl–triazole conjugates | Prostate (DU-145) | Inhibition of microtubule assembly, G2/M phase arrest, apoptosis induction. nih.gov | nih.gov |

| Indolyl 1,2,4-triazole scaffolds | Breast (MCF-7, MDA-MB-231) | Inhibition of CDK4 and CDK6, induction of apoptosis, cell cycle arrest. rsc.org | rsc.org |

| 1,2,4-Triazole Schiff bases | Liver (HEPG2), Colon (HCT-116), Breast (MCF-7) | Induction of apoptosis confirmed by increased Bax/Bcl-2 ratio. ekb.eg | ekb.eg |

| 6-Fluoro-triazolo-benzothiazole analogues | General (Onion root tip model) | Inhibition of cell proliferation by affecting microtubule formation or stability. pensoft.net | pensoft.net |

Anti-inflammatory and Immunomodulatory Research

Compounds featuring the 1,2,4-triazole moiety have demonstrated significant anti-inflammatory and immunomodulatory activities. nih.govmdpi.com Their mechanisms of action are varied and include the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX), as well as the modulation of pro-inflammatory cytokine production. mdpi.comnih.gov

Research has shown that certain 1,2,4-triazole derivatives can significantly reduce the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) from stimulated peripheral blood mononuclear cells (PBMCs). nih.gov For instance, a series of new 1,2,4-triazoles containing a propanoic acid moiety demonstrated potent inhibitory effects on TNF-α levels. nih.gov Some compounds have exhibited anti-inflammatory effects comparable to established drugs like ibuprofen. nih.gov This diverse activity suggests that 1,2,4-triazole derivatives hold promise for the development of new treatments for chronic inflammatory diseases. nih.gov

Antiviral and Antiparasitic Investigations

The 1,2,4-triazole nucleus is a key feature of the broad-spectrum antiviral drug ribavirin, highlighting the scaffold's importance in virology. nih.govbohrium.combohrium.com Researchers are actively developing new 1,2,4-triazole derivatives to target a wide range of DNA and RNA viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nih.govbohrium.com These compounds can act as isosteric analogs of known drugs or as novel molecules that interfere with viral replication processes. nih.govnuft.edu.ua For example, analogs of doravirine, a non-nucleoside reverse transcriptase inhibitor, have shown excellent efficacy against HIV-1. nih.gov

In the realm of antiparasitic research, 1,2,4-triazole derivatives have also been explored for their potential activity against various parasites. The broad biological activity of this chemical class makes it a promising starting point for the discovery of new agents to treat parasitic infections.

Neuroprotective and Central Nervous System Activity Research

Derivatives of 1,2,4-triazole are being investigated for their potential in treating neurological and neurodegenerative diseases. zsmu.edu.uasupportscience.uz Research has shown that these compounds can exert neuroprotective effects through various mechanisms, including antioxidant activity and the modulation of signaling pathways involved in neuronal survival. nih.govnih.gov

One study found that a specific 1,2,4-triazole derivative provided neuroprotection in an acute ischemic stroke model by inhibiting inflammation and protecting the integrity of the blood-brain barrier (BBB). nih.govresearchgate.net Another series of derivatives was shown to protect neuronal cells from cytotoxicity by scavenging reactive oxygen species (ROS), chelating iron, and enhancing the activity of the antioxidant defense system through the Nrf2 signaling pathway. nih.gov Furthermore, investigations into 5-(4-pyridinyl)-1,2,4-triazole scaffolds have identified compounds that can prevent neurotoxin-induced motor deficits and reduce the aggregation of α-synuclein, a protein implicated in Parkinson's disease. acs.org

Antioxidant Properties and Oxidative Stress Modulation

The ability of 1,2,4-triazole derivatives to combat oxidative stress is a significant aspect of their therapeutic potential. zsmu.edu.uaisres.orgnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. isres.orgnih.gov

Synthetic 1,2,4-triazoles have been shown to act as potent antioxidants, capable of scavenging free radicals and preventing the oxidation of vital biomolecules. isres.orgresearchgate.net Structure-activity relationship studies have indicated that the antioxidant capacity can be significantly influenced by the nature and position of substituents on the triazole ring. isres.orgzsmu.edu.ua For example, the presence of a hydroxyl (-OH) group on an aromatic substituent can enhance antioxidant activity due to the potential for extended conjugation after hydrogen radical abstraction. isres.org The chemical modification of the triazole scaffold with various pharmacophores has been shown to be a successful strategy for enhancing its antioxidant properties. zsmu.edu.ua

Enzyme Inhibition Studies (e.g., COX, LOX, Tyrosinase, Adenosine (B11128) Receptors)

The 1,2,4-triazole nucleus is integral to the development of various enzyme inhibitors, targeting key proteins involved in inflammation, pigmentation, and neurological pathways. researchgate.netnih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: COX and LOX are critical enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators. Inhibiting these enzymes is a primary strategy for treating inflammation. nih.govacs.org The 1,2,4-triazole framework has been successfully incorporated into potent anti-inflammatory agents. nih.govacs.org

COX Inhibition: Research has demonstrated that diaryl-1,2,4-triazole derivatives can act as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.gov For example, hybrid molecules containing both 1,2,4-triazole and 1,2,3-triazole rings, along with a sulfamoyl group, have shown superior COX-2 selectivity and potency (IC₅₀ = 0.24–0.33 µM) compared to the widely used anti-inflammatory drug celecoxib (B62257) (IC₅₀ = 0.42 µM). mdpi.com In another study, 1,3,5-triphenyl-1,2,4-triazole derivatives were synthesized, with one compound featuring a benzenesulfonamide (B165840) moiety displaying a high selectivity for COX-2 (IC₅₀ = 0.54 µM) over COX-1 (IC₅₀ = 86.52 µM). mdpi.com

LOX Inhibition: The 1,2,4-triazole scaffold serves as a novel chemical platform for developing antagonists of the 5-lipoxygenase-activating protein (FLAP), which are essential for the production of leukotrienes, potent inflammatory molecules. nih.govacs.org Furthermore, a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were identified as effective inhibitors of 15-lipoxygenase (15-LOX), with IC₅₀ values in the micromolar range (17.43 to 82.34 µM). acs.org

Tyrosinase Inhibition: Tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis, making it a key target for agents used to treat skin hyperpigmentation disorders and for cosmetic skin-lightening applications. tccollege.orgdntb.gov.ua

Several novel series of 1,2,4-triazole derivatives have been reported as highly potent inhibitors of mushroom tyrosinase. tccollege.org One outstanding derivative, a 1,2,4-triazol-3-ylthio)-N-phenyl acetamide (B32628), demonstrated an IC₅₀ value of 0.0048 µM, which is thousands of times more potent than the standard inhibitor, kojic acid (IC₅₀ = 16.8320 µM). tccollege.org Other studies involving fluorine-substituted 1,2,4-triazole-5-ones have also yielded compounds with significant tyrosinase inhibitory activity, with some derivatives being approximately twice as effective as kojic acid. dergipark.org.tr

Adenosine Receptor Antagonism: The adenosine A₂A receptor is a G-protein coupled receptor that has emerged as a significant non-dopaminergic target for the treatment of Parkinson's disease. nih.gov

Medicinal chemistry efforts have led to the development of compounds based on a 1,2,4-triazolo[1,5-c]pyrimidine core structure that act as potent and selective antagonists of the adenosine A₂A receptor. nih.gov Separately, structure-based drug design has identified 1,2,4-triazine (B1199460) derivatives as effective and orally bioavailable A₂A receptor antagonists. nih.gov

Table 1: Enzyme Inhibition Data for Various 1,2,4-Triazole Derivatives This table presents representative data for different classes of 1,2,4-triazole derivatives. Data for 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is not available in the cited literature.

| Derivative Class | Target Enzyme | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| 1,2,4-Triazole/1,2,3-Triazole Hybrid mdpi.com | COX-2 | 0.24 - 0.33 | Celecoxib | 0.42 |

| 4-Chlorophenyl-N-furfuryl-1,2,4-triazole acs.org | 15-LOX | 17.43 - 82.34 | Quercetin | 4.86 |

| 1,2,4-Triazol-3-ylthio)-N-phenyl acetamide tccollege.org | Tyrosinase | 0.0048 | Kojic Acid | 16.8320 |

DNA/HSA Binding Properties and Biomolecular Interactions

Understanding how potential drug molecules interact with major biological macromolecules like Deoxyribonucleic acid (DNA) and Human Serum Albumin (HSA) is crucial for predicting their in vivo behavior. HSA is the most abundant protein in blood plasma and affects the distribution and availability of drugs, while DNA is the target for many therapeutic agents.

HSA Binding: Spectroscopic and computational modeling studies have been employed to characterize the interaction between 1,2,4-triazole derivatives and HSA. nih.gov A study on 4-(4-fluorobenzylideneamino)-5-propyl-4H-1,2,4-triazole-3-thiol (FBTZ) demonstrated that it forms a stable complex with HSA, leading to quenching of the protein's intrinsic fluorescence. nih.gov The binding was found to be driven primarily by hydrogen bonds and van der Waals forces, with the molecule preferentially binding to Sudlow's site I in subdomain IIA of the protein. nih.gov

DNA Binding: The triazole ring is also utilized in the field of nucleic acid chemistry. nih.gov The 1,2,3-triazole linkage, often installed via copper-catalyzed "click" chemistry, serves as a stable and effective mimic of the natural phosphodiester backbone in DNA. nih.gov This modification has been used to synthesize artificial oligonucleotides with enhanced stability against nuclease degradation. nih.gov Furthermore, complex molecules containing triazole-linked polyamide units have been designed to recognize and bind to specific sequences in the minor groove of DNA. researchgate.net

Table 2: Biomolecular Interaction Data for Representative Triazole Derivatives This table summarizes general findings for the interaction of triazole derivatives with HSA and DNA. Specific binding constants for this compound are not available.

| Derivative Class | Biomolecule | Binding Site / Mode | Primary Driving Forces |

|---|---|---|---|

| Fluorine-containing 1,2,4-Triazole nih.gov | HSA | Subdomain IIA (Sudlow's site I) | Hydrogen bonding, van der Waals forces |

Pharmacokinetic (ADME) Predictions in Drug Discovery Research

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early identification of molecules with promising pharmacokinetic profiles and a higher likelihood of clinical success. pensoft.net

In silico ADME prediction models are widely applied to newly synthesized 1,2,4-triazole libraries. pensoft.netresearchgate.net These computational methods are used to forecast key drug-like properties, including lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, human intestinal absorption, and adherence to established guidelines like Lipinski's rule of five. For instance, ADME predictions for a series of fluorine-containing 1,2,4-triazole-5-one derivatives suggested they possess high potential as drug candidates. dergipark.org.tr

Such predictive studies are integral to the research and development of various triazole-based compounds, including furan-quinoline coupled 1,2,4-triazoles and stilbene-linked 1,2,3-triazoles, helping to guide the selection of candidates for further preclinical development. nih.govnih.gov

Table 3: Predicted ADME Properties for a Class of Triazole Derivatives This table outlines key ADME parameters commonly evaluated for novel triazole derivatives. Specific predicted values for this compound are not available in the literature.

| Parameter | Description | Typical Predicted Outcome for Triazole Derivatives |

|---|---|---|

| LogP (Lipophilicity) | The octanol-water partition coefficient, indicating fat vs. water solubility. | Generally designed to be within the drug-like range (typically < 5). |

| Aqueous Solubility | The capacity of the compound to dissolve in water. | Often predicted to be sufficient for gastrointestinal absorption. |

| Blood-Brain Barrier (BBB) Penetration | The ability to cross from the bloodstream into the central nervous system. | Highly variable depending on the specific structure and substituents. |

| Human Intestinal Absorption (HIA) | The predicted percentage of the drug absorbed from the gut into the bloodstream. | Frequently predicted to be high for orally administered candidates. |

| Lipinski's Rule of Five | A set of criteria to assess the drug-likeness of a molecule. | Novel triazole series are often designed to be compliant with these rules. |

Catalytic and Materials Science Research

Applications in Organic Catalysis and Organocatalysis

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the synthesis of complex organic molecules. While direct catalytic applications of 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole are not extensively documented, the broader family of triazoles is central to various catalytic processes, particularly in the realm of organocatalysis for the synthesis of substituted 1,2,3-triazoles. nih.gov Organocatalytic methods, which utilize small organic molecules to accelerate chemical reactions, have gained prominence for their ability to create highly functionalized triazole derivatives with high regioselectivity and in high yields. nih.gov

Research has demonstrated the use of amine catalysts, such as pyrrolidine, for the copper-free synthesis of functionalized N-aryl-1,2,3-triazoles through [3+2]-cycloaddition reactions. frontiersin.org Furthermore, organocatalytic coupling of glycosyl azides with enolates in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to produce 1,4,5-trisubstituted-glycosyl-1,2,3-triazole derivatives. sirgurudasmahavidyalaya.ac.in These synthetic strategies highlight the importance of catalysis in creating diverse triazole structures, which are valuable in medicinal chemistry and material science. sirgurudasmahavidyalaya.ac.inorganic-chemistry.org The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been achieved from secondary amides and hydrazides, showcasing the versatility of the triazole motif in directing further chemical transformations, such as C-H arylation. organic-chemistry.org

Role in Fuel Cell Technologies and Oxygen Reduction Reactions (ORR)

In the quest for advanced energy systems, 1,2,4-triazole derivatives have been identified as promising materials for high-temperature proton exchange membrane fuel cells (PEMFCs). These fuel cells require electrolyte membranes that can conduct protons under anhydrous (water-free) conditions at temperatures above 100°C. gatech.edunih.gov 1H-1,2,4-triazole is considered a potential replacement for water as a proton carrier due to its ability to facilitate proton transfer through an intermolecular mechanism (structural diffusion). gatech.edunih.gov

Studies have shown that membranes based on polymers containing 1-vinyl-1,2,4-triazole (B1205247) exhibit high ionic conductivity (up to 10⁻¹ S/cm) and thermal stability up to 300–330°C under anhydrous conditions. nih.gov Composites made from cesium dihydrogen phosphate (B84403) (CsHSO₄) and 1,2,4-triazole have also demonstrated high proton conductivity, making them suitable for dry fuel cells. nih.gov The mechanism of proton conductivity is similar to that of imidazole (B134444) but is considered more facile in triazole due to the presence of three nitrogen atoms in the ring. nih.gov

While research has focused on the parent 1,2,4-triazole and its polymeric forms, the specific properties of this compound in this application have not been detailed in the available literature. In the context of the oxygen reduction reaction (ORR), a critical process at the fuel cell cathode, research has explored metal complexes incorporating triazole ligands. For instance, rhenium(I) complexes with pyridyl-triazole ligands have been investigated as electrocatalysts for CO₂ reduction, a related field of catalysis. nih.gov

Development of Agrochemicals (Research and Intermediate Use)

The 1,2,4-triazole ring is a key structural motif in a wide range of commercially successful fungicides and other pesticides. nih.govnih.gov These compounds often function by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. researchgate.net The specific compound, this compound, and its close chemical relatives serve as crucial intermediates in the synthesis of these agrochemicals.

A notable patent describes 1-alkyl-3-hydroxy-5-chloro-1,2,4-triazoles as valuable precursors for producing potent insecticides. google.com These intermediates can be reacted with phosphoric acid ester halides to yield final products with significant insecticidal activity. google.com This underscores the industrial importance of chloro-substituted triazoles in the agrochemical manufacturing pipeline. The synthesis of complex triazole fungicides often involves the reaction of an intermediate, such as an epoxy compound, with 1,2,4-triazole under basic conditions. google.com The continuous research into new 1,2,4-triazole derivatives aims to discover fungicides with broad-spectrum activity and high efficacy against various plant pathogens. nih.gov

Polymer Additives and Photostabilizers Research

Triazole derivatives are recognized for their utility as additives in polymers, particularly as photostabilizers that protect the material from degradation caused by ultraviolet (UV) radiation. The inherent aromaticity and electronic structure of the triazole ring enable it to function as a UV absorber. researchgate.net

Research has demonstrated that incorporating heterocyclic compounds containing a 1,2,4-triazole ring into polystyrene can enhance its photostability upon exposure to UV light. researchgate.netgsconlinepress.com These additives work by absorbing harmful UV radiation and dissipating the energy in a harmless manner, thus preventing the polymer chains from breaking and the material from losing its mechanical properties. In addition to small molecule additives, polymers incorporating the triazole ring into their backbone, such as poly-1,2,3-triazoles, have been shown to exhibit excellent UV resistance and thermal stability. nih.gov These properties are valuable in the development of advanced materials for applications requiring durability and resistance to environmental degradation. frontiersin.org

Corrosion Inhibition Studies

The use of 1,2,4-triazole derivatives as corrosion inhibitors for various metals and alloys, particularly in acidic environments, is a well-established area of research. nih.govijcsi.pro These compounds are effective due to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. encyclopedia.pubnih.gov

The inhibition mechanism involves the interaction between the heteroatoms (nitrogen) and π-electrons of the triazole ring with the vacant d-orbitals of the metal atoms. ijcsi.proencyclopedia.pub This leads to the formation of a stable, adsorbed film through either physisorption (electrostatic interaction) or chemisorption (covalent bonding), or a combination of both. encyclopedia.pubicrc.ac.ir Studies on various substituted triazoles have shown high inhibition efficiencies for mild steel in hydrochloric acid solutions. nih.govicrc.ac.ir The presence of substituents on the triazole ring, such as methyl and chloro groups, can influence the electron density of the molecule and, consequently, its adsorption characteristics and inhibitory effectiveness. ijcsi.pro For instance, research on related chloro-substituted compounds has demonstrated their potential as corrosion inhibitors. researchgate.net

The table below summarizes findings from studies on various triazole derivatives as corrosion inhibitors for mild steel.

| Triazole Derivative | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |

| Schiff bases of pyridyl substituted triazoles | HCl | >92 | Langmuir |

| 5-substituted-2-mercapto-1,2,4-triazoles | 1.0 M HCl | Variable | - |

| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | 1 M HCl | 92.1 | Langmuir |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one | 1.0 M HCl | - | - |

Supramolecular Chemistry and Material Science Contexts

The unique electronic properties and ability to coordinate with metal ions make the 1,2,4-triazole scaffold a valuable building block in supramolecular chemistry and materials science. rsc.org The electron-deficient nature of the triazole ring, combined with the presence of multiple nitrogen atoms, allows it to participate in the formation of complex, ordered structures and materials with specific functions. nih.gov

In materials science, 1,2,4-triazole derivatives are investigated for their electron-transport and hole-blocking properties, which are essential for applications in organic light-emitting diodes (OLEDs). The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles provides versatile scaffolds that are utilized in medicinal chemistry, coordination chemistry, and materials science. organic-chemistry.org In supramolecular chemistry, the triazole ring can act as a ligand to form coordination complexes and metal-organic frameworks (MOFs). For example, a Cu(I) complex of 3,3'-dimethyl-5,5'-bis(1,2,4-triazine), a related N-heterocycle, has been shown to form a three-dimensional network structure in the solid state. nih.gov While specific studies on the supramolecular structures of this compound are not prominent, the foundational chemistry of the triazole ring suggests its potential for constructing novel supramolecular assemblies. researchgate.net

Emerging Research Areas and Future Directions

Novel Synthetic Approaches and Green Chemistry for Triazole Derivatives

The synthesis of triazole derivatives is an area of intense research, with a growing emphasis on environmentally benign methods. Traditional synthetic routes are being replaced by innovative "green chemistry" approaches that offer advantages such as reduced waste, lower energy consumption, and the use of less hazardous substances. nih.govmdpi.com

One of the key green chemistry techniques being applied to triazole synthesis is microwave-assisted organic synthesis (MAOS) . This method can dramatically reduce reaction times and improve yields compared to conventional heating. sciencescholar.usnih.gov For instance, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been efficiently achieved through microwave-assisted N-acylation of amide derivatives followed by reaction with hydrazine (B178648) hydrochlorides. sciencescholar.us Another promising approach is the use of ultrasound , which can facilitate reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to produce 1,2,3-triazole containing compounds. nih.gov

Solvent-free or "grinding" techniques are also gaining traction. A solvent-free, environmentally benign approach has been developed for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles by grinding thiomide with N-bromosuccinimide (NBS) in the presence of basic alumina. mdpi.com Furthermore, the use of water as a green solvent is being explored for the synthesis of 5-aryl-1,2,4-triazolidine-3-thiones. researchgate.net

| Green Chemistry Approach | Description | Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Reduced reaction times, improved yields, higher purity. sciencescholar.us | Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. sciencescholar.us |

| Ultrasound-Mediated Synthesis | Uses high-frequency sound waves to induce chemical reactions. | Enhanced reaction rates, milder reaction conditions. nih.gov | Barbier type propargylation for intermediates in triazole synthesis. nih.gov |

| Solvent-Free Grinding | Reactions are carried out by grinding solid reactants together. | Eliminates the need for solvents, reduces waste. mdpi.com | Synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. mdpi.com |

| Aqueous Medium Synthesis | Utilizes water as the reaction solvent. | Environmentally friendly, low cost, non-toxic. researchgate.net | One-pot cyclo-condensation to form 5-aryl-1,2,4-triazolidine-3-thiones. researchgate.net |

Advanced Computational Design and Optimization of Triazole-Based Compounds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For triazole-based compounds, techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations are being employed to predict and enhance their biological activity. nih.govnih.govrsc.org